molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B3434378
CAS No.: 901920-73-8
M. Wt: 298.18 g/mol
InChI Key: WKRVZVBSIUKSES-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 2-bromobenzyl substituent and a carboxylic acid group at the 4-position of the piperidine ring. Piperidine-based compounds are prevalent in medicinal chemistry due to their conformational flexibility and ability to act as scaffolds for pharmacophores. The carboxylic acid moiety enhances water solubility and may participate in hydrogen bonding, a critical factor in drug-receptor interactions .

Properties

CAS No.

901920-73-8

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17)

InChI Key

WKRVZVBSIUKSES-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:

    Formation of the Bromophenylmethyl Intermediate: The bromination of toluene to form 2-bromotoluene.

    Piperidine Ring Formation: The reaction of 2-bromotoluene with piperidine under suitable conditions to form 1-[(2-bromophenyl)methyl]piperidine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperidine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Phenylmethylpiperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The carboxylic acid group may form hydrogen bonds or ionic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 4-Bromo Substitution

The 4-bromo positional isomer, 1-(4-bromobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS: 733797-83-6), differs in bromine placement. Key distinctions include:

  • Electronic Effects : The ortho-bromine in the target compound induces stronger electron-withdrawing effects on the phenyl ring, modulating the electronic environment of the piperidine nitrogen.
  • Solubility : The hydrochloride salt form of the 4-bromo analog () enhances aqueous solubility compared to the free carboxylic acid form of the target compound .

Table 1: Positional Isomer Comparison

Compound Substituent Position Molecular Formula Molecular Weight Key Properties
Target compound 2-Bromo C₁₃H₁₆BrNO₂ 298.18 g/mol Free carboxylic acid
1-(4-Bromobenzyl) analog (HCl salt) 4-Bromo C₁₃H₁₇BrClNO₂ 334.65 g/mol Enhanced solubility (HCl salt)

Halogen Variants: Bromine vs. Fluorine

1-[(2-Fluorophenyl)methyl]piperidine-4-carboxylic acid (Synonyms in ) replaces bromine with fluorine. Key differences:

  • Lipophilicity : Bromine’s larger atomic radius increases lipophilicity (logP ≈ 2.5–3.0) compared to fluorine (logP ≈ 1.5–2.0), affecting membrane permeability.
  • Metabolic Stability : Fluorine often enhances metabolic stability, whereas bromine may introduce susceptibility to nucleophilic substitution .

Functional Group Modifications: Nitrile vs. Bromine

1-(2-Cyanobenzyl)piperidine-4-carboxylic acid (CAS: 1153070-82-6, ) substitutes bromine with a nitrile group:

  • Reactivity : Bromine serves as a leaving group in substitution reactions, while nitriles participate in click chemistry or hydrolysis to amides.
  • Biological Interactions : Nitriles can act as hydrogen bond acceptors, unlike bromine’s primarily steric/electronic role .

Sulfonyl and Heterocyclic Derivatives

  • Sulfonyl Analogs: 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 474625-93-9, ) replaces the benzyl group with a sulfonyl linker.
  • Thiazole-Containing Analog: 1-(2-Chloro-thiazol-5-ylmethyl)piperidine-4-carboxylic acid (CAS: 939986-49-9, ) introduces a heterocyclic thiazole ring.

Table 2: Functional Group Comparisons

Compound Functional Group Molecular Weight Key Properties
Target compound 2-Bromobenzyl 298.18 g/mol Steric bulk, moderate lipophilicity
1-(2-Cyanobenzyl) analog 2-Cyanobenzyl 244.27 g/mol High polarity, hydrogen bond acceptor
Sulfonyl analog 4-Bromophenylsulfonyl 348.21 g/mol Enhanced acidity, electron withdrawal
Thiazole analog 2-Chloro-thiazolyl 260.74 g/mol Heterocyclic π-π interactions

Trifluoromethyl and Methoxy Derivatives

  • Trifluoromethyl Analog : 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS: 607354-69-8, ) features a CF₃ group, which is strongly electron-withdrawing and lipophilic. This group often improves metabolic stability and bioavailability in drug design .
  • Methoxy Analog: 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid (CAS: 1010922-88-9, ) replaces bromine with a methoxy-acetyl group.

Research Implications

  • Drug Design : Bromine’s steric bulk in the target compound may hinder rotation around the benzyl-piperidine bond, stabilizing specific conformations for receptor binding.
  • Synthetic Utility : Bromine’s role as a leaving group facilitates further derivatization (e.g., Suzuki coupling), whereas fluorine or nitrile groups offer alternative reaction pathways .
  • Biological Activity : The hydrochloride salt form () may improve oral absorption, while sulfonyl derivatives () could enhance target specificity due to increased acidity.

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